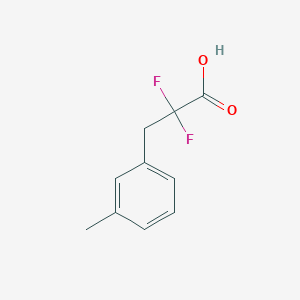![molecular formula C11H21NO3 B6599083 tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate CAS No. 1785229-94-8](/img/structure/B6599083.png)
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group and a 3-methyloxetane moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug development and synthesis of bioactive molecules.
Industry: In the chemical industry, it is used in the production of polymers, resins, and other materials that require precise control over functional groups.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate exerts its effects involves the stabilization of amine groups through the formation of a carbamate linkage. This linkage protects the amine from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
- tert-Butyl methyl (2-oxoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness: tert-Butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is unique due to its 3-methyloxetane moiety, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This uniqueness makes it valuable in specific synthetic applications where other carbamates may not be suitable .
Properties
IUPAC Name |
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-5-11(4)7-14-8-11/h5-8H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSYWGIMSVUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)





![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)



![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
